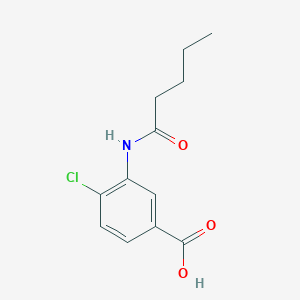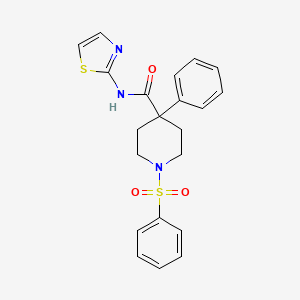![molecular formula C17H29NO2 B5194627 N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s as a potential replacement for the hallucinogenic drug LSD. TMA-2 has gained attention in recent years due to its potential therapeutic applications in treating various mental health disorders.
Mechanism of Action
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, emotion, and cognition. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine also acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. This unique mechanism of action allows N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine to modulate the activity of these receptors in a way that can have therapeutic effects on mental health disorders.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been shown to have a range of biochemical and physiological effects in animal models and human studies. These effects include increased serotonin and dopamine release, increased brain-derived neurotrophic factor (BDNF) expression, and increased neurogenesis in the hippocampus. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in treating mental health disorders.
Advantages and Limitations for Lab Experiments
One advantage of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine in lab experiments is its unique mechanism of action, which allows it to modulate the activity of serotonin and dopamine receptors in a way that can have therapeutic effects on mental health disorders. However, one limitation of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is its potential for abuse and its status as a Schedule I controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine. One direction is to further investigate its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and PTSD. Another direction is to investigate its potential for use in combination therapy with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further research is needed to investigate the long-term effects of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine on brain function and mental health.
Synthesis Methods
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is synthesized through a multistep process involving the reaction of 2,3,5-trimethoxybenzaldehyde with diethylamine to form 2,3,5-trimethoxyphenethylamine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine.
Scientific Research Applications
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has a unique mechanism of action that allows it to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in regulating mood, emotion, and cognition.
properties
IUPAC Name |
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXVZWWOKZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)


![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)